

# comparative study of iridium vs rhodium catalysts in hydrogenation

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A Comparative Guide to Iridium and Rhodium Catalysts in Hydrogenation

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in achieving efficient and selective hydrogenation reactions. Both **iridium** and rhodium complexes have emerged as powerful homogeneous catalysts, each exhibiting distinct advantages depending on the substrate and desired outcome. This guide provides a comparative analysis of **iridium** and rhodium catalysts in hydrogenation, supported by experimental data, detailed protocols, and mechanistic diagrams.

#### I. Mechanistic Overview

The mechanisms of hydrogenation catalyzed by **iridium** and rhodium complexes, while both leading to the addition of hydrogen across an unsaturated bond, can proceed through different catalytic cycles.

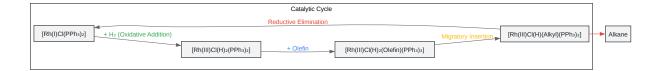
# Rhodium-Catalyzed Hydrogenation (Wilkinson's Catalyst)

A well-established mechanism for rhodium-catalyzed hydrogenation, particularly with Wilkinson's catalyst ([RhCl(PPh<sub>3</sub>)<sub>3</sub>]), involves a Rh(I)/Rh(III) catalytic cycle.[1][2] The key steps are:

• Ligand Dissociation: The 16-electron precatalyst loses a triphenylphosphine (PPh₃) ligand to form a catalytically active 14-electron species.



- Oxidative Addition: Molecular hydrogen adds to the rhodium center, oxidizing it from Rh(I) to Rh(III) and forming a dihydrido complex.
- Olefin Coordination: The unsaturated substrate coordinates to the rhodium center.
- Migratory Insertion: One of the hydride ligands is transferred to a carbon atom of the coordinated olefin, forming a rhodium-alkyl bond. This is often the rate-determining step.[1]
- Reductive Elimination: The second hydride ligand is transferred to the alkyl group, forming the saturated product and regenerating the Rh(I) catalyst.



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Caption: Rh(I)/Rh(III) catalytic cycle for hydrogenation.

#### **Iridium-Catalyzed Hydrogenation**

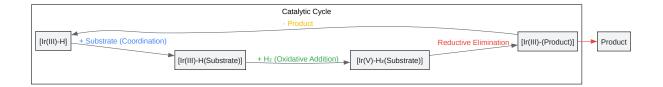
**Iridium** catalysts can operate through various mechanisms, including an Ir(I)/Ir(III) cycle similar to rhodium. However, for certain substrates, particularly unfunctionalized alkenes and imines, an Ir(III)/Ir(V) catalytic cycle has been proposed and supported by theoretical studies.[3][4] A general representation of the inner-sphere mechanism, common for **iridium**, involves:[5]

- Substrate Coordination: The unsaturated substrate coordinates directly to the iridium metal center.
- H<sub>2</sub> Activation: Molecular hydrogen is activated by the iridium complex.



- Hydrogen Transfer: Stepwise or concerted transfer of two hydrogen atoms to the substrate.
   This can involve the formation of an Ir(V) intermediate through oxidative addition of H<sub>2</sub>.[4]
- Product Release: The saturated product dissociates, regenerating the active iridium catalyst.

**Iridium**-catalyzed hydrogenations can also proceed through an "outer-sphere" mechanism where the substrate is not directly coordinated to the metal during the hydrogenation step.[3]



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Caption: Proposed Ir(III)/Ir(V) catalytic cycle.

# **II. Comparative Performance Data**

Direct, side-by-side comparative studies of **iridium** and rhodium catalysts for the same substrate under identical conditions are not extensively documented. However, by consolidating available data, we can draw valuable insights into their respective performances.

### **Asymmetric Hydrogenation of Alkenes**



Metal	Ligand	Substrate	Conversi on (%)	ee (%)	Condition s	Referenc e
Rhodium	(R,R)-t-Bu- BisP*	Dimethyl α- acetylamin oetheneph osphonate	Complete	90	MeOH, 4 atm H <sub>2</sub> , 18 h	[6]
Iridium	MaxPHOX	Cyclic Enamide (precursor to Rotigotine)	>99	99	Ethyl acetate, 3 bar H²	[7]
Iridium	P,N-ligand	Exocyclic α,β- Unsaturate d Lactam 1a	>99	95	Dichlorome thane, 50 bar H <sub>2</sub> , 16 h, room temperatur e	[8]
Iridium	P,N-ligand	Exocyclic α,β- Unsaturate d Lactam 1b	>99	96	Dichlorome thane, 50 bar H <sub>2</sub> , 16 h, room temperatur e	[8]

Analysis: Both rhodium and **iridium** catalysts, when paired with appropriate chiral ligands, can achieve high enantioselectivities in the asymmetric hydrogenation of alkenes. The data suggests that **iridium** catalysts can be highly effective for cyclic enamides and lactams, substrates of significant interest in pharmaceutical synthesis.

## **Hydrogenation of N-Heterocycles**



Metal	Catalyst	Substrate	Conversion/ Yield (%)	Conditions	Reference
Iridium	[Cp*lrCl{(S,S) -Tscydn}]	2-Aryl substituted quinoline	High (S/C up to 5000)	THF, often with additives like silver salts	[5]
Iridium	Water-soluble Ir complex (TC-1)	Quinolines	Excellent yields	H <sub>2</sub> O, HCOOH (hydrogen source), room temperature, 12 h	
Rhodium	[(ŋ⁵- C₅Me₅)Rh(Ph -BIAN)Cl]BF₄	Terephthalde hyde	Effective	H <sub>2</sub> O, HCOOH/CH₃ COONa, aerobic conditions	

Analysis: **Iridium** catalysts are frequently highlighted for their high activity and enantioselectivity in the hydrogenation of N-heterocycles like quinolines.[5] The use of water as a solvent and formic acid as a hydrogen source with **iridium** catalysts presents a green chemistry approach. Rhodium complexes are also effective, demonstrating activity under aerobic conditions.

# III. Experimental ProtocolsGeneral Procedure for Rhodium-Catalyzed AsymmetricHydrogenation

This protocol is based on the rhodium-catalyzed hydrogenation of dimethyl  $\alpha$ -acetylaminoethenephosphonate.[6]

- 1. Catalyst Preparation:
- In a glovebox, a Schlenk flask is charged with the Rhodium precursor (e.g., [Rh(COD)<sub>2</sub>]BF<sub>4</sub>) and the chiral diphosphine ligand (e.g., (R,R)-t-Bu-BisP\*) in a 1:1.1 molar ratio.

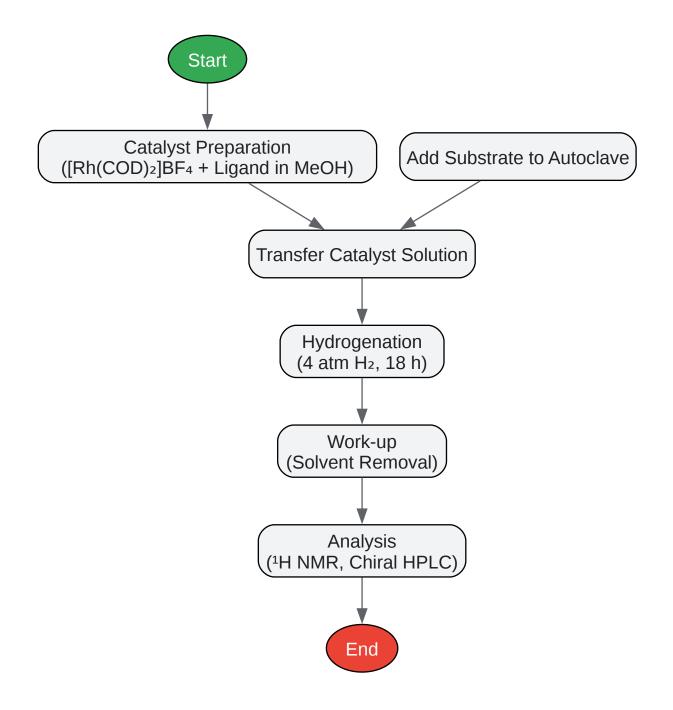


- Anhydrous and degassed solvent (e.g., methanol) is added to dissolve the components.
- The solution is stirred at room temperature for a specified time to allow for complex formation.

#### 2. Hydrogenation:

- The substrate (dimethyl  $\alpha$ -acetylaminoethenephosphonate) is added to a separate autoclave.
- The catalyst solution is transferred to the autoclave.
- The vessel is sealed, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 4 atm).
- The reaction mixture is stirred at a constant temperature for the specified time (e.g., 18 hours).
- 3. Work-up and Analysis:
- After the reaction is complete, the pressure is carefully released.
- The solvent is removed under reduced pressure.
- The conversion is determined by <sup>1</sup>H NMR analysis of the crude product.
- The enantiomeric excess (ee) is determined by chiral HPLC analysis.





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Caption: Rhodium-catalyzed hydrogenation workflow.

# General Procedure for Iridium-Catalyzed Transfer Hydrogenation of N-Heterocycles in Water

This protocol is based on the **iridium**-catalyzed transfer hydrogenation of quinolines.[9]



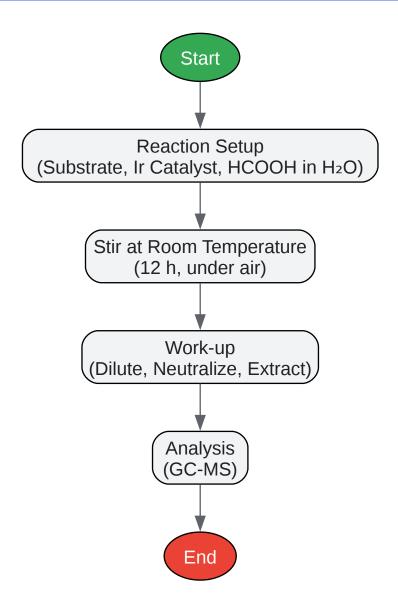
#### 1. Reaction Setup:

To a 25.0 mL Schlenk tube, add the quinoline substrate (0.25 mmol), the water-soluble iridium catalyst (e.g., TC-1, 1.0 mol %, 1.4 mg), and formic acid (5.0 equiv, 57 mg, 47 μL) in water (2.0 mL).

#### 2. Reaction:

- The mixture is stirred at room temperature for 12 hours under air.
- 3. Work-up and Analysis:
- After the reaction is complete, the mixture is diluted with H<sub>2</sub>O (15.0 mL) and neutralized with NaHCO<sub>3</sub>.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are dried and concentrated under reduced pressure.
- The yield is determined by GC-MS using an internal standard.





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Caption: Iridium-catalyzed transfer hydrogenation workflow.

## IV. Summary and Outlook

Both **iridium** and rhodium are highly versatile and efficient metals for catalytic hydrogenation.

• Rhodium catalysts, particularly Wilkinson's catalyst and its derivatives, are well-studied and highly effective for the hydrogenation of a wide range of alkenes and alkynes.[1][10] They often exhibit excellent selectivity and functional group tolerance.



Iridium catalysts have shown exceptional promise, especially in the asymmetric
hydrogenation of challenging substrates like unfunctionalized olefins, imines, and Nheterocycles.[5][11] Their ability to operate under mild conditions and in environmentally
friendly solvents like water makes them an attractive option for sustainable chemical
synthesis.[9]

The choice between an **iridium** and a rhodium catalyst will ultimately depend on the specific substrate, the desired stereoselectivity, and the process conditions. The continuous development of new ligands for both metals will undoubtedly expand the scope and utility of these powerful catalytic systems in the future.

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